thieno[3,4-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
53826-73-6 |
|---|---|
Molecular Formula |
C6H4N2OS |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h1-3H,(H,7,8,9) |
InChI Key |
UIZSORGUVRFSTA-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CS1)N=CNC2=O |
Canonical SMILES |
C1=C2C(=CS1)N=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,4 D Pyrimidin 4 3h One and Its Derivatives
Classical Multi-Step Synthetic Routes
Cyclization Reactions of Precursor Aminothiophenes
A cornerstone of thieno[3,4-d]pyrimidine (B1628787) synthesis is the cyclization of appropriately substituted aminothiophene precursors. The specific nature of the substituent at the 3-position of the thiophene (B33073) ring dictates the cyclization strategy.
One common route begins with a 3-aminothiophene-4-carboxylate derivative. This precursor can undergo cyclization with a suitable one-carbon source to form the pyrimidinone ring. For instance, heating the aminothiophene with formamide (B127407) or a mixture of formic acid and ammonium (B1175870) formate (B1220265) can lead to the formation of the thieno[3,4-d]pyrimidin-4(3H)-one core.
Another classical approach involves the use of 3-aminothiophene-4-carboxamides. These intermediates can be cyclized under various conditions. For example, treatment with triethyl orthoformate or triethyl orthoacetate can furnish the corresponding this compound. A variation of this involves the conversion of a 4-formamidothiophene-3-carboxylate to its corresponding carboxamide, which then readily cyclizes in the presence of a base like sodium methoxide (B1231860) to yield the desired thienopyrimidinone.
Intermediate Compound Synthesis and Functionalization
The synthesis of the key aminothiophene precursors themselves is a critical aspect of these multi-step routes. A frequent starting point is a 3-cyanothiophene, which can be nitrated and subsequently reduced to provide the corresponding aminothiophenecarboxamide. For example, treatment of 3-cyanothiophene with potassium nitrate (B79036) and sulfuric acid can yield 5-nitrothiophene-3-carboxamide, which is then reduced using tin(II) chloride to the aminothiophenecarboxamide.
Functionalization of the thiophene ring prior to cyclization allows for the introduction of various substituents onto the final thienopyrimidinone scaffold. For instance, lithiation of 3,4-dibromothiophene (B32776) followed by quenching with an alkyl chloroformate can introduce an ester group, which can be further manipulated.
A notable classical synthesis involves the cyclization of ethyl 4-acetamido- and 4-benzamido-thiophene-3-carboxylates into 2-methyl- and 2-phenyl-thieno[3,4-d]oxazin-4-ones, respectively. These oxazinone intermediates can then be treated with ammonia (B1221849) to open the ring, followed by recyclization to afford the desired 2-substituted thieno[3,4-d]pyrimidin-4-ones.
| Starting Material | Reagents | Intermediate(s) | Final Product | Reference |
| 3-Cyanothiophene | 1. KNO3, H2SO42. SnCl2 | 5-Nitrothiophene-3-carboxamide, Aminothiophenecarboxamide | This compound derivative | |
| Ethyl 4-aminothiophene-3-carboxylate | Acetic anhydride (B1165640) or Benzoyl chloride | Ethyl 4-acetamido- or 4-benzamido-thiophene-3-carboxylate | 2-Methyl- or 2-Phenyl-thieno[3,4-d]pyrimidin-4-one | |
| 3-Aminothiophene-4-carboxamide | Triethyl orthoformate | - | This compound |
Modern and Efficient Synthetic Strategies
One-Pot Reaction Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in the field.
Multicomponent reactions (MCRs) are a powerful tool in one-pot synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. While specific MCRs leading directly to the thieno[3,4-d] isomer are less commonly reported than for its thieno[2,3-d] counterpart, the principles are applicable. The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, can be integrated into a one-pot sequence. For instance, a ketone, an active methylene (B1212753) nitrile, and elemental sulfur can react to form a 2-aminothiophene in situ, which can then be cyclized with a suitable reagent to form the pyrimidinone ring.
A notable four-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of a ketone, ethyl cyanoacetate, elemental sulfur, and formamide. This approach combines the Gewald reaction and subsequent cyclization into a single, catalytic step, offering a green and efficient route to these scaffolds. Although this example pertains to the [2,3-d] isomer, the strategy highlights the potential of MCRs for the efficient construction of thienopyrimidinone systems.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product | Reference |
| Ketone | Ethyl cyanoacetate | Sulfur (S8) | Formamide | - | Thieno[2,3-d]pyrimidin-4(3H)-one |
The use of catalysts in one-pot syntheses can significantly enhance reaction rates, improve selectivity, and allow for milder reaction conditions. For instance, the one-pot synthesis of certain pyrimidone derivatives, a related class of heterocycles, has been achieved using sequential base- and acid-mediated condensation. Such catalytic strategies can be adapted for the synthesis of thieno[3,4-d]pyrimidin-4(3H)-ones.
Microwave-assisted synthesis has also emerged as a valuable tool, often accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including thienopyrimidine derivatives.
Aza-Wittig Reaction Applications
The Aza-Wittig reaction has proven to be a powerful tool for the construction of nitrogen-containing heterocycles, including thienopyrimidinone derivatives. This reaction typically involves the reaction of an iminophosphorane with a carbonyl compound to form an imine, which can then undergo further cyclization.
A notable application of the Aza-Wittig reaction is in the synthesis of 2-substituted tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d] pyrimidin-4(3H)-ones. In this multi-step synthesis, an iminophosphorane is reacted with an isocyanate, such as 4-chlorophenyl isocyanate or 4-fluorophenyl isocyanate, to generate a carbodiimide (B86325) intermediate. This intermediate is then treated with various phenols in the presence of a catalytic amount of potassium carbonate (K₂CO₃) to induce cyclization and yield the final thienopyridopyrimidinone products. tandfonline.com The structures of these novel compounds have been confirmed using various spectroscopic techniques, including ¹H NMR, EI-MS, and IR spectroscopy, as well as elemental analysis. tandfonline.com This methodology provides a versatile route to a range of derivatives with potential biological applications. researchgate.net
The Aza-Wittig reaction's utility is rooted in its ability to form C=N bonds under generally mild and neutral conditions, often without the need for a catalyst, leading to high product yields. mdpi.com The reaction proceeds through a [2+2] cycloaddition-cycloreversion mechanism, involving stable intermediates. mdpi.com This robust reaction has become a strategic approach in the synthesis of complex nitrogenous heterocyclic systems. mdpi.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. This has been particularly effective in the preparation of thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally related to the target scaffold.
For instance, efficient microwave-assisted chemical processes have been applied to synthesize a series of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov In this approach, N,N-dimethylacetimidamide derivatives are first synthesized from the corresponding cyanoenamines and N,N-dimethylacetamide dimethyl acetal (B89532) (DMA-DMA) under microwave irradiation (800 W). nih.gov These intermediates are then reacted with p-anisidine (B42471) in the presence of aluminum chloride in a mixture of acetonitrile (B52724) and acetic acid under microwave heating (400 W) to afford the final products. nih.gov This method highlights the efficiency of microwave heating in facilitating these transformations.
Another example involves the microwave-assisted synthesis of various thieno[3,2-d]pyrimidine amino derivatives from 4-(4-(methylamino),thieno[3,2-d]pyrimidin-2-yl)benzohydrazide. researchgate.net These reactions demonstrate the broad applicability of microwave technology in generating libraries of thienopyrimidine compounds for biological screening.
Functionalization and Derivatization Strategies of the this compound Ring System
The biological activity of the this compound scaffold can be significantly modulated by introducing various functional groups at different positions of the heterocyclic ring system.
Substitution Reactions at Various Positions (e.g., 2, 3, 5, 6, 7)
The thienopyrimidine core offers multiple sites for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Position 2 and 3: Researchers have synthesized a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones through a one-pot reaction starting from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, various aromatic aldehydes, and benzylamine (B48309) or 4-hydroxybenzylamine. nih.gov This approach provides a straightforward route to a diverse library of compounds.
Position 4: The 4-position of the thieno[3,2-d]pyrimidine ring has been a key target for modification. Starting from a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hit compound, various substituents have been introduced at this position through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. nih.gov For example, O-alkyl, O-aryl, and S-aryl derivatives have been synthesized by reacting the 4-chloro precursor with the corresponding alkoxides, phenols, or thiophenols. nih.gov N-alkylation has also been achieved by reacting the 4-chloro derivative with a range of primary amines. nih.gov
Position 5 and 6: In studies on 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-one, it was observed that the methyl group at position 5 can undergo an electrophilic ipso-substitution with a nitro group in the presence of a nitrating mixture, particularly when the N-3 position is unsubstituted. journalcsij.comjournalcsij.com However, if a substituent is present at N-3, oxidation of the methyl group at C-5 to a carboxylic acid is favored. journalcsij.comscienceweb.uz
The following table summarizes some examples of substitution reactions on the thienopyrimidine ring system:
| Starting Material | Reagents and Conditions | Product | Reference |
| 2H-Thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, benzylamine | One-pot reaction | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |
| 2-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | R₂ONa, R₂OH | 4-Alkoxy-2-tert-butylthieno[3,2-d]pyrimidines | nih.gov |
| 2-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | R₃-PhOH, K₂CO₃, DMF | 4-Aryloxy-2-tert-butylthieno[3,2-d]pyrimidines | nih.gov |
| 5,6-Dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-one | Nitrating mixture | 5-Nitro-6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | journalcsij.comjournalcsij.com |
Annulation and Ring Fusion Reactions to Form Polycyclic Systems
The thienopyrimidine scaffold can serve as a building block for the construction of more complex, polycyclic systems. These annulation reactions often lead to novel heterocyclic frameworks with unique three-dimensional structures.
For example, the synthesis of thieno[2,3-d] nih.govrsc.orgchemrxiv.orgtriazolo[1,5-a]pyrimidines has been achieved starting from 2,3-diamino-6,7-dihydro-3H-cyclopenta tandfonline.comchemrxiv.orgthieno[2,3-d]pyrimidin-4(5H)-one. nih.gov Reaction with triethyl orthoformate or acetic anhydride leads to the formation of the corresponding cyclized triazolopyrimidine derivatives. nih.gov
Another strategy involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier-Haack reagent, followed by treatment with ammonium carbonate, to afford the hybrid compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. mdpi.com This demonstrates the fusion of a pyrazolopyrimidine ring system onto the thienopyrimidine core.
Specific Derivatization for Enhanced Biological Activity
Thionation: The conversion of the carbonyl group at the C4-position of this compound to a thiocarbonyl group has been shown to significantly alter its photophysical properties. nih.govrsc.orgrsc.org This thionation process, which creates thieno[3,4-d]pyrimidine-4(3H)-thione, results in a redshift of the lowest-energy absorption band and an increase in the absorption coefficient. nih.gov Crucially, thionation enhances the population of the reactive triplet state, leading to efficient singlet oxygen generation. nih.govrsc.orgrsc.org This property makes the thionated derivative a promising heavy-atom-free photosensitizer. nih.govrsc.orgrsc.orgnsf.gov
Thiosemicarbazide (B42300) Moiety Incorporation: While direct incorporation of a thiosemicarbazide moiety onto the this compound core was not explicitly detailed in the provided search results, the synthesis of related carbohydrazide (B1668358) derivatives from thienopyrimidines has been reported. researchgate.net These carbohydrazides can serve as versatile intermediates for the synthesis of various heterocyclic systems, including those that could potentially incorporate a thiosemicarbazide-like fragment. For instance, the reaction of a carbohydrazide with nitrous acid can lead to an azide, which can then undergo further transformations. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for Thieno 3,4 D Pyrimidin 4 3h One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For thieno[3,4-d]pyrimidin-4(3H)-one analogs, both one-dimensional and two-dimensional NMR experiments are employed to assign every proton and carbon atom in the structure.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR provides foundational information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (via chemical shift), and the number of neighboring protons (via spin-spin splitting). For a typical this compound scaffold, one would expect to see signals corresponding to the protons on the thiophene (B33073) and pyrimidine (B1678525) rings, as well as any substituents. For instance, in derivatives like 5-amino-2-methylthis compound, characteristic signals for the methyl group protons, the amino group protons, and the aromatic protons of the heterocyclic core would be observed. researchgate.net
¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. Key signals for this compound analogs include those for the carbonyl carbon (C=O) of the pyrimidinone ring, which typically appears significantly downfield, and the various sp²-hybridized carbons of the fused aromatic rings.
While specific, experimentally verified data for a wide range of this compound analogs are not extensively detailed in readily available literature, the expected chemical shift ranges are based on established principles. The table below illustrates the kind of data obtained from these analyses.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Analog Note: These are representative values. Actual chemical shifts depend on the specific substitution pattern and solvent used.
| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 / C-2 | Signal for pyrimidine proton | Signal for pyrimidine carbon |
| H-6 / C-6 | Signal for thiophene proton | Signal for thiophene carbon |
| H-7 / C-7 | Signal for thiophene proton | Signal for thiophene carbon |
| N-H | Broad singlet, variable | - |
| C=O (C4) | - | ~160-170 |
| C4a | - | Quaternary carbon signal |
| C5a | - | Quaternary carbon signal |
Two-Dimensional NMR (DEPT, HMQC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between carbon signals for methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. This is invaluable for confirming the nature of each carbon atom in the structure.
HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence) experiment, this 2D technique maps direct, one-bond correlations between protons and the carbon atoms they are attached to. Each peak in the 2D plot corresponds to a C-H bond, definitively linking specific proton signals to their corresponding carbon signals from the 1D spectra. This is essential for unambiguously assigning the ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two critical pieces of information for structural elucidation: the precise molecular weight of the compound and, through fragmentation analysis, clues about its structural components.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For novel this compound analogs, HRMS is used to confirm that the synthesized compound has the correct molecular formula, distinguishing it from other potential isomers or products.
Table 2: Example of High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |
|---|
Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI-MS): This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is the preferred method for accurately determining the molecular weight of the parent compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For this compound analogs, IR spectroscopy is particularly useful for confirming the presence of key structural features. The structures of newly synthesized thienopyrimidine derivatives are routinely confirmed by identifying their characteristic IR absorption bands. researchgate.net
Key absorptions include:
A strong, sharp absorption for the carbonyl (C=O) group of the pyrimidinone ring.
An absorption for the N-H bond of the amide.
Absorptions for C=N and C=C bonds within the aromatic rings.
Absorptions corresponding to C-H bonds and potentially a C-S bond.
Table 3: Characteristic Infrared Absorption Frequencies for this compound Analogs
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3100 - 3300 |
| Aromatic/Alkene | C-H stretch | 3000 - 3100 |
| Carbonyl | C=O stretch | 1650 - 1700 |
| Imine/Aromatic | C=N / C=C stretch | 1550 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of molecules. It provides insights into the energy differences between electronic states and the probabilities of transitions between them. For this compound analogs, UV-Vis spectroscopy reveals how structural modifications and the solvent environment influence their absorption and emission properties.
Steady-State Absorption and Emission Spectroscopy
Steady-state absorption and emission spectroscopy are workhorse techniques for characterizing the ground and excited states of fluorescent molecules. These methods provide information on the absorption and emission maxima, which are indicative of the energy of the electronic transitions, and the fluorescence quantum yield, which measures the efficiency of the emission process.
Research has shown that this compound, also referred to as ThiaHX in the literature, exhibits a lowest-energy absorption band with a maximum at approximately 308 nm in phosphate (B84403) buffer. nih.gov In acetonitrile (B52724), a slight blue shift to 305 nm is observed. chemrxiv.org This absorption corresponds to a ππ* electronic transition. nih.gov
Upon excitation, ThiaHX displays a relatively strong fluorescence emission. nih.gov In phosphate buffer, the emission maximum is observed at 386 nm, while in the less polar solvent acetonitrile, it shifts to 371 nm. nih.gov This blue shift in emission is characteristic of a transition with ππ* character. nih.gov The fluorescence quantum yield of ThiaHX is notably sensitive to the solvent environment, with a value of 0.31 in phosphate buffer, which is an order of magnitude higher than the 0.028 measured in acetonitrile. nih.gov This suggests that the solvent plays a significant role in the non-radiative decay pathways of the excited state.
A key analog in this class is the thionated derivative, thieno[3,4-d]pyrimidin-4(3H)-thione (ThiathioHX), where the carbonyl oxygen is replaced by a sulfur atom. This single-atom substitution has a profound impact on the photophysical properties. The lowest-energy absorption band of ThiathioHX is significantly red-shifted by about 60 nm to 367 nm in phosphate buffer. nih.gov This thionation also leads to a 62% increase in the absorption coefficient, indicating a more efficient absorption of light. nih.gov Crucially, the introduction of the sulfur atom effectively quenches the fluorescence of the molecule. nih.gov
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
| This compound (ThiaHX) | Phosphate Buffer (pH 7.4) | 308 nih.gov | 386 nih.gov | 0.31 nih.gov |
| This compound (ThiaHX) | Acetonitrile (MeCN) | 305 chemrxiv.org | 371 nih.gov | 0.028 nih.gov |
| Thieno[3,4-d]pyrimidin-4(3H)-thione (ThiathioHX) | Phosphate Buffer (pH 7.4) | 367 nih.gov | Non-fluorescent nih.gov | - |
| Thieno[3,4-d]pyrimidin-4(3H)-thione (ThiathioHX) | Acetonitrile (MeCN) | 369 chemrxiv.org | Non-fluorescent nih.gov | - |
Transient Absorption Spectroscopy for Excited State Dynamics
Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of excited states on ultrafast timescales. By monitoring the absorption changes of a sample after photoexcitation, it is possible to track the formation, decay, and transformation of transient species such as excited singlet and triplet states.
For this compound (ThiaHX), femtosecond transient absorption spectroscopy reveals the intricate pathways of its excited-state relaxation. Upon excitation, a transient species is formed with absorption maxima at 360, 437, and 582 nm in phosphate buffer. chemrxiv.org This transient species is assigned to the initially populated lowest excited singlet state (S₁). A key observation is the decay of this species, which occurs on a timescale longer than 3 nanoseconds. chemrxiv.org
The thionated analog, thieno[3,4-d]pyrimidin-4(3H)-thione (ThiathioHX), exhibits markedly different excited-state dynamics. The thionation facilitates a highly efficient intersystem crossing from the initially excited singlet state to the triplet state manifold. nih.gov This process occurs on a femtosecond timescale and leads to the population of a long-lived and reactive triplet state. nih.govchemrxiv.org The triplet state of thionated derivatives can have lifetimes on the order of several microseconds, such as the 7.3 µs and 4.0 µs observed for a related thionated pyrimidine in aqueous buffer and acetonitrile, respectively. nih.gov This efficient population of the triplet state is responsible for the quenching of fluorescence and is a critical property for applications in photodynamic therapy, where the triplet state sensitizes the formation of singlet oxygen. nih.gov
| Compound | Solvent | Transient Absorption λmax (nm) | Excited State Lifetime (τ) | Notes |
| This compound (ThiaHX) | Phosphate Buffer (pH 7.4) | 360, 437, 582 chemrxiv.org | > 3 ns chemrxiv.org | Decay of the S₁ state. |
| Thieno[3,4-d]pyrimidin-4(3H)-thione (ThiathioHX) | - | - | - | Efficiently populates a long-lived triplet state. nih.gov |
Computational Chemistry and Theoretical Studies on Thieno 3,4 D Pyrimidin 4 3h One
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a thieno[3,4-d]pyrimidine (B1628787) derivative, might interact with a biological macromolecule like a protein or DNA.
Ligand-Protein Interaction Analysis (e.g., Kinase Active Sites, DNA)
Molecular docking studies have been effectively used to explore the interaction of thieno[3,4-d]pyrimidine derivatives with various protein targets. In a notable study, these compounds were investigated as novel inhibitors of human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT), a key enzyme for viral replication. nih.gov The analysis revealed that the binding is stabilized by a combination of hydrogen bonds and van der Waals forces. nih.gov Key amino acid residues within the enzyme's active site, such as Leu100, Lys101, Val106, Phe227, and Pro236, were identified as playing a significant role in the ligand-receptor binding. nih.gov Further molecular dynamics simulations on a designed derivative, compound 23j, showed the formation of four hydrogen bonds with residues Lys101, Lys104, Val106, and Thr318, indicating a stable and tightly bound complex with HIV-1 RT. nih.gov
While direct docking studies with DNA are less commonly reported for this specific scaffold, its structural similarity to purine (B94841) nucleobases suggests a potential for interaction. nih.govrsc.org The thieno[3,4-d]pyrimidin-4(3H)-one core is recognized as a DNA and RNA fluorescent probe, and its derivatives can be incorporated into nucleic acid sequences. nih.govrsc.orgrsc.org
Table 1: Key Ligand-Protein Interactions for Thieno[3,4-d]pyrimidine Derivatives with HIV-1 RT
| Interacting Residue | Interaction Type | Reference |
|---|---|---|
| Leu100 | Van der Waals | nih.gov |
| Lys101 | Hydrogen Bond, Van der Waals | nih.gov |
| Val106 | Hydrogen Bond, Van der Waals | nih.gov |
| Phe227 | Van der Waals | nih.gov |
| Pro236 | Van der Waals | nih.gov |
| Lys104 | Hydrogen Bond (with designed derivative) | nih.gov |
| Thr318 | Hydrogen Bond (with designed derivative) | nih.gov |
Prediction of Binding Affinities and Modes of Action
Through molecular docking, researchers can predict the binding affinity and elucidate the mode of action for potential inhibitors. The studies on thieno[3,4-d]pyrimidine derivatives as HIV-1 RT inhibitors demonstrated that the horseshoe-like conformation of these compounds is critical for their inhibitory activity and stability within the binding pocket. nih.gov The docking results, combined with subsequent analyses, provide a rational basis for the observed biological activity and guide the design of new compounds with potentially enhanced potency. nih.gov Based on these computational insights, new thieno[3,4-d]pyrimidines were designed, and their activities were predicted, showing promise for good predictive activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies are essential for optimizing lead compounds and designing new molecules with improved properties.
3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity.
For a series of 67 thieno[3,4-d]pyrimidine derivatives targeting HIV-1 RT, both CoMFA and CoMSIA models were developed. nih.gov These models use steric, electrostatic, and other molecular fields to correlate with the inhibitory activity of the compounds. The resulting contour maps from these analyses provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, offering crucial insights for structural modification. nih.gov
Development of Predictive Models for Potency and Selectivity
The development of predictive QSAR models is a key outcome of these studies. For the thieno[3,4-d]pyrimidine derivatives targeting HIV-1 RT, statistically significant models were generated. nih.gov The CoMFA model showed good stability and predictability with a cross-validated correlation coefficient (q²) of 0.594 and a non-cross-validated correlation coefficient (r²) of 0.974. nih.gov The CoMSIA model also demonstrated good predictive power with a q² of 0.528 and an r² of 0.965. nih.gov These results indicate that the developed models are robust and can be reliably used to predict the activity of newly designed compounds, thus accelerating the discovery of a new generation of HIV-1 RT inhibitors. nih.gov
Table 2: Statistical Results of 3D-QSAR Models for Thieno[3,4-d]pyrimidine Derivatives
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Number of Components (n) | Reference |
|---|---|---|---|---|
| CoMFA | 0.594 | 0.974 | 8 | nih.gov |
| CoMSIA | 0.528 | 0.965 | 7 | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing fundamental insights that complement experimental findings. For this compound, these calculations have been used to delineate its photophysical properties.
Studies have combined spectroscopic methods with Complete Active Space Second-Order Perturbation Theory (CASPT2) calculations to understand the electronic relaxation mechanisms. nih.govrsc.orgrsc.org These computational investigations explored the deactivation pathways of the molecule from its excited states. rsc.org The results show that upon excitation, this compound exhibits fluorescence that is sensitive to the solvent environment. rsc.org A comparison with its thionated analogue, thieno[3,4-d]pyrimidin-4(3H)-thione, revealed that the thione derivative efficiently populates a long-lived triplet state, a process less efficient in the parent -one compound. nih.govrsc.org This difference in electronic relaxation is a key finding elucidated by the synergy of experimental and computational methods. nih.gov
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Detailed computational studies employing Density Functional Theory (DFT) to elucidate the specific reaction mechanisms for the synthesis of this compound are not extensively documented in the current scientific literature. While DFT has been widely applied to understand the reactivity and electronic properties of the related thieno[2,3-d]pyrimidine (B153573) isomers, a specific focus on the reaction pathways leading to the this compound scaffold is an area that warrants further investigation. Such studies would be instrumental in optimizing synthetic routes and exploring potential new chemical transformations.
Advanced Spectroscopic Calculations (e.g., CASPT2) for Electronic Relaxation Mechanisms and Triplet State Population
Advanced computational methods, particularly the complete active space second-order perturbation theory (CASPT2), have been instrumental in unraveling the complex photophysical behavior of this compound. These high-level calculations, combined with experimental techniques like transient absorption spectroscopy, provide a detailed picture of the electronic relaxation mechanisms following photoexcitation.
A key study investigated the photophysics of this compound, also referred to as ThiaHX, and its thionated derivative, thieno[3,4-d]pyrimidin-4(3H)-thione (ThiathioHX). nih.govmdpi.comnih.gov The research demonstrated that upon excitation, this compound exhibits fluorescence, but the thionation at the C4 position dramatically alters its photophysical properties. mdpi.comnih.gov
CASPT2 calculations were employed to map the potential energy surfaces of the excited states and identify the key pathways for deactivation of the excited molecule. nih.govmdpi.com These calculations revealed that thionation significantly lowers the energy of the triplet states relative to the singlet excited state, which facilitates efficient intersystem crossing. In the case of the thionated derivative, a large fraction of the excited-state population is funneled into a long-lived and reactive triplet state. mdpi.com This efficient population of the triplet state is a critical characteristic for applications in photodynamic therapy, as the triplet state can transfer its energy to molecular oxygen to generate highly reactive singlet oxygen. nih.govmdpi.comnih.gov The quantum yield of triplet state formation for the thionated analog was found to be approximately 80%. nih.govnih.gov
The following table summarizes key findings from the comparative study of this compound and its thionated derivative.
| Compound | Key Photophysical Property | Computational Insight (from CASPT2) |
| This compound | Fluorescent | The lowest singlet excited state is primarily deactivated through radiative decay (fluorescence). |
| Thieno[3,4-d]pyrimidin-4(3H)-thione | Non-fluorescent, High Triplet Yield | Thionation lowers the energy of the triplet manifold, promoting highly efficient intersystem crossing from the singlet excited state to the triplet state. |
This table is generated based on the findings reported in the referenced literature.
These theoretical insights into the electronic relaxation dynamics are crucial for the rational design of new photosensitizers based on the thieno[3,4-d]pyrimidine scaffold.
Cheminformatic Analysis of Chemical Space and Scaffold Diversity
A comprehensive cheminformatic analysis specifically focused on the chemical space and scaffold diversity of this compound derivatives is not widely available in the current literature. While cheminformatics tools are increasingly used to explore the vastness of chemical space and to guide the design of new bioactive molecules, such studies have more frequently focused on the more synthetically explored thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) isomers.
The application of cheminformatics to the this compound scaffold would involve the virtual enumeration of libraries of derivatives by varying substituents at different positions of the core structure. Subsequent analysis of these virtual libraries for properties such as drug-likeness, synthetic accessibility, and predicted biological activity would provide a roadmap for future synthetic efforts. Such an in-silico approach would enable a more efficient exploration of the chemical space around this scaffold and could accelerate the discovery of new compounds with desired therapeutic properties. The lack of such a dedicated study presents an opportunity for future research to unlock the full potential of the this compound scaffold.
In Vitro Biological Activities and Molecular Mechanisms of Thieno 3,4 D Pyrimidin 4 3h One Derivatives
Anticancer and Antiproliferative Activities
The quest for novel and effective anticancer agents has led to the extensive investigation of thieno[3,4-d]pyrimidin-4(3H)-one derivatives. These compounds have shown considerable promise in preclinical in vitro studies against a variety of cancer cell lines.
Evaluation against Various Cancer Cell Lines (in vitro assays)
A number of studies have documented the cytotoxic effects of this compound derivatives across a panel of human cancer cell lines. For instance, newly synthesized 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated inhibitory activity against the proliferation of A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. nih.govmdpi.com One particular compound from this series exhibited a potent anti-proliferative effect against A549 cells with an IC50 value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov
Furthermore, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown significant potency against the MDA-MB-231 triple-negative breast cancer cell line. mdpi.com Specifically, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one displayed cytotoxic activity against the MDA-MB-435 melanoma cell line, with a growth percentage of -31.02%. mdpi.commdpi.comnih.gov Another study highlighted a series of 5-amino-2-ethylmercapto-4-phenyl-6-substituted thieno[2,3-d]pyrimidines, with the most promising compound showing strong cytotoxicity against the MCF-7 cell line with an IC50 value of 8.3 μg/mL. mdpi.com
Halogenated thieno[3,2-d]pyrimidines have also been identified as having antiproliferative activity against L1210 (mouse lymphocytic leukemia), CCRF-CEM (acute lymphoblastic leukemia), and HeLa (cervical adenocarcinoma) cell lines. nih.gov The presence of a chlorine atom at the C4-position was found to be crucial for their biological activity. nih.gov
Here is an interactive data table summarizing the in vitro anticancer activity of selected this compound derivatives:
Investigation of Molecular Targets and Pathways (e.g., Kinase Inhibition, DNA Repair Proteins, PI3K)
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key molecular targets involved in cancer cell proliferation and survival.
Kinase Inhibition: Several derivatives have been identified as potent inhibitors of various protein kinases. For example, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were discovered as a new class of ROCK inhibitors, with one compound, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, showing IC50 values of 0.004 μM and 0.001 μM against ROCK I and ROCK II, respectively. nih.gov Thieno[2,3-d]pyrimidines have also been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key player in many cancers. researchgate.netresearchgate.net
PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. A study focused on designing thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents, with some compounds showing good cytotoxic activities against breast cancer cell lines, particularly T-47D. nih.gov One derivative, in particular, exhibited significant enzymatic inhibitory activity against PI3Kβ and PI3Kγ. nih.gov Furthermore, thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as inhibitors of PDK1, a key downstream effector of PI3K. nih.gov
Modulation of Cell Morphology and Migration
In addition to inhibiting proliferation, some this compound derivatives can modulate cancer cell morphology and migration. The potent ROCK inhibitor, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, was shown to significantly reduce the phosphorylation level of a ROCK downstream signaling protein and induce changes in cell morphology and migration in vitro. nih.gov
Photodynamic Efficacy as Heavy-Atom-Free Photosensitizers
A fascinating application of this compound derivatives is in photodynamic therapy (PDT). Thionation of the fluorescent this compound to thieno[3,4-d]pyrimidin-4(3H)-thione has been shown to create an effective heavy-atom-free photosensitizer. nih.govrsc.org This thionated derivative efficiently generates singlet oxygen with a quantum yield of about 80% and exhibits high photodynamic efficacy against monolayer melanoma and cervical cancer cells, even under hypoxic conditions. nih.govrsc.orgscispace.comnsf.gov
Enzyme Inhibition Studies
Beyond their anticancer activities, this compound derivatives have been explored as inhibitors of other important enzyme families.
Phosphodiesterase (PDE) Inhibition (e.g., PDE7)
A series of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as selective phosphodiesterase 7 (PDE7) inhibitors. nih.gov These compounds, particularly those with a 3-pyrrolidine substituent at the 7-position, demonstrated good solubility and highly potent and selective PDE7 inhibitory activity. nih.gov Another study identified 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as a new series of potent PDE7 inhibitors, with one compound showing single-digit nanomolar potency and selective inhibition. acs.org
Here is an interactive data table summarizing the enzyme inhibition activity of selected this compound derivatives:
Kinase Inhibition (e.g., ROCK, EGFR Tyrosine Kinase)
Thienopyrimidine derivatives have emerged as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Rho-associated coiled-coil containing protein kinase (ROCK) inhibition has been a key area of investigation. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors. nih.govresearchgate.net Structure-activity relationship studies led to the discovery of compound 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one), which demonstrated highly potent inhibition of both ROCK1 and ROCK2 with IC50 values in the nanomolar range. nih.govresearchgate.net In vitro, this compound effectively reduced the phosphorylation of downstream signaling proteins of ROCK, leading to changes in cell morphology and migration. nih.gov
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another significant target for this class of compounds. Certain thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net One notable compound, 7a , showed significant growth inhibition of HepG2 and PC3 cancer cell lines, affecting both wild-type EGFR and the resistant T790M mutant. nih.gov This compound induced apoptosis and arrested the cell cycle in the S and G2/M phases in HepG2 cells. nih.gov Molecular docking and simulation studies have further supported the stable binding of these compounds within the EGFR active site, suggesting their potential as dual EGFR inhibitors for cancer therapy. nih.gov Fused thieno[2,3-d]pyrimidines have also been investigated for their inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k ) | ROCK1 | 0.004 | - | nih.govresearchgate.net |
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k ) | ROCK2 | 0.001 | - | nih.govresearchgate.net |
| Compound 7a | EGFR (wild-type) | Significant Inhibition | HepG2, PC3 | nih.gov |
| Compound 7a | EGFR (T790M mutant) | Significant Inhibition | HepG2, PC3 | nih.gov |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivatives | PDK1 | Low micromolar | - | nih.gov |
| Thieno[3,2-d]pyrimidine (B1254671) derivatives | RIPK2 | 0.011 (for HY3) | - | nih.gov |
Table 1: In Vitro Kinase Inhibition by this compound and its Isomer Derivatives.
Other Enzyme Inhibition (e.g., 17β-HSD1, SIRT2, MMP-13)
Beyond kinases, thienopyrimidine derivatives have shown inhibitory activity against other classes of enzymes.
Sirtuin (SIRT) Inhibition: A novel class of potent sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been discovered. acs.orgnih.gov These compounds act as pan-inhibitors of SIRT1, SIRT2, and SIRT3. For instance, compound 11c demonstrated low nanomolar potency against all three sirtuins, with an IC50 of 2.7 nM for SIRT2. nih.gov Crystallographic studies have revealed that these inhibitors bind to the active site cleft of SIRT3, occupying the nicotinamide (B372718) C-pocket and the substrate channel. acs.orgnih.gov
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition: While not strictly thieno[3,4-d]pyrimidin-4(3H)-ones, related thieno[2,3-d]pyrimidin-4-ones have been reported as inhibitors of 17β-HSD1, an enzyme implicated in hormone-dependent cancers. nih.gov
No specific in vitro inhibitory activities of this compound derivatives against Matrix Metalloproteinase-13 (MMP-13) were identified in the reviewed literature.
| Compound Class | Target Enzyme | IC50 | Reference |
| Thieno[3,2-d]pyrimidine-6-carboxamides (e.g., 11c ) | SIRT1 | 3.6 nM | nih.gov |
| Thieno[3,2-d]pyrimidine-6-carboxamides (e.g., 11c ) | SIRT2 | 2.7 nM | nih.gov |
| Thieno[3,2-d]pyrimidine-6-carboxamides (e.g., 11c ) | SIRT3 | 4.0 nM | nih.gov |
| Thieno[2,3-d]pyrimidin-4-one derivatives | 17β-HSD1 | Reported Inhibition | nih.gov |
Table 2: In Vitro Inhibition of Other Enzymes by Thienopyrimidine Derivatives.
Antimicrobial Activities
Antibacterial Spectrum and Efficacy (in vitro)
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov In one study, compound 22 , which has a m-methoxyphenyl group and an ethylenediamine (B42938) side chain, was identified as a particularly potent broad-spectrum antibacterial agent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 0.13 mM. nih.gov This potency was 6 to 15 times greater than the control antibiotics, streptomycin (B1217042) and ampicillin. nih.gov Molecular docking studies suggest that the antibacterial action of this compound may be due to the inhibition of the topoisomerase II DNA gyrase enzyme. nih.gov
Another study on thieno[2,3-d]pyrimidinediones found that some compounds displayed potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, these compounds were generally inactive against Gram-negative pathogens. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | MIC | Reference |
| Compound 22 (thieno[2,3-d]pyrimidin-4(3H)-one derivative) | Gram-positive & Gram-negative bacteria | 0.05-0.13 mM | nih.gov |
| Thieno[2,3-d]pyrimidinediones (e.g., compound 2 ) | MRSA, VISA, VRSA, VRE | 2-16 mg/L | nih.gov |
| Oxazole-linked thieno[2,3-b]pyridine-fused pyrimidinones (B12756618) (2d , 2e ) | Various bacteria | 4.4/8.8 µM (MIC/MBC for 2d), 4.2/8.5 µM (MIC/MBC for 2e) | tandfonline.com |
| Thieno[3,2-d]pyrimidin-4-one derivatives | Bacillus subtilis, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli | Significant activity | researchgate.net |
Table 3: In Vitro Antibacterial Activity of Thienopyrimidine Derivatives.
Antifungal Spectrum and Efficacy (in vitro)
The antifungal potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has also been well-documented. nih.gov A study identified compounds 14 and 15 , bearing a p-chlorophenyl and m-methoxyphenyl group respectively, as having superior antifungal activity, being 10-15 times more potent than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov Their MIC values were in the range of 0.013-0.027 mM. nih.gov For compound 15 , these low MICs were coupled with excellent minimum fungicidal concentration (MFC) values. nih.gov The proposed mechanism for the antifungal activity of compound 15 is the inhibition of the CYP51 lanosterol (B1674476) demethylase enzyme. nih.gov Another study screened thieno[2,3-d]pyrimidin-4(3H)-one derivatives against Candida albicans and Aspergillus niger, with compounds 5j and 5f showing good activity.
| Compound/Derivative Class | Fungal Strain(s) | MIC | Reference |
| Compound 14 (thieno[2,3-d]pyrimidin-4(3H)-one derivative) | Various fungi | 0.013-0.026 mM | nih.gov |
| Compound 15 (thieno[2,3-d]pyrimidin-4(3H)-one derivative) | Various fungi | 0.027 mM | nih.gov |
| Compound 5j (thieno[2,3-d]pyrimidin-4(3H)-one derivative) | Candida albicans, Aspergillus niger | Good activity | |
| Compound 5f (thieno[2,3-d]pyrimidin-4(3H)-one derivative) | Candida albicans, Aspergillus niger | Good activity |
Table 4: In Vitro Antifungal Activity of Thienopyrimidine Derivatives.
Anti-inflammatory and Antihistaminic Potential (in vitro receptor antagonism)
The thienopyrimidine scaffold has been explored for its potential to modulate inflammatory and allergic responses. Tricyclic benzothieno[2,3-d] nih.govresearchgate.netacs.orgtriazin-4-one derivatives, which are structurally related to the core of interest, have been evaluated for their in vitro antihistaminic activity. nih.gov In studies using isolated guinea pig ileum, these compounds demonstrated the ability to antagonize the effects of histamine (B1213489) on H1-receptors. nih.gov Specifically, compounds CP-5 (3-(3-methyl phenyl)-5,6,7,8-tetrahydro,3H-benzo nih.govthieno[2,3-d] nih.govresearchgate.netacs.orgtriazin-4-one) and CP-8 (3-(4-chloro phenyl)-5,6,7,8-tetrahydro,3H-benzo nih.govthieno[2,3-d] nih.govresearchgate.netacs.orgtriazin-4-one) were found to be competitive antagonists at the H1-receptor site, as indicated by a rightward shift in the concentration-response curve of histamine. nih.gov In contrast, compound CP-3 (3-(phenyl)-5,6,7,8-tetrahydro,3H-benzo nih.govthieno[2,3-d] nih.govresearchgate.netacs.orgtriazin-4-one) exhibited non-competitive antagonism. nih.gov
In terms of anti-inflammatory activity, thieno[3,2-d]pyrimidine derivatives have been noted for this property. mdpi.com Furthermore, a new thieno[3,2-d]pyrimidine derivative, HY3 , was developed as a potent RIPK2 inhibitor and showed significant anti-inflammatory effects in an in vitro model of acute liver injury. nih.gov
Antiviral and Antiprotozoal Activities (in vitro)
While several classes of thienopyrimidines are reported to have antiviral properties, specific in vitro studies detailing the antiviral spectrum and efficacy of this compound derivatives are limited in the reviewed literature. nih.gov
However, the antiprotozoal activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives containing a benzimidazole (B57391) ring has been demonstrated. nih.gov These compounds exhibited significant in vitro activity against Trichinella spiralis, with some derivatives showing higher efficacy than the reference drug albendazole. nih.gov For example, compound 22 (2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one) showed 95% activity after 24 hours. nih.gov Other compounds in the series also displayed high efficacy. nih.gov These compounds were also found to be highly effective against Giardia lamblia (tested as Lamblia muris in mice, which has direct relevance to in vitro susceptibility). nih.gov
Analgesic Effects (in vitro mechanistic studies)
The analgesic properties of various this compound derivatives have been investigated through in vitro mechanistic studies, primarily focusing on their interaction with key enzymes involved in the inflammatory and pain pathways. A significant body of research has centered on the cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin (B15479496) synthesis.
Initial studies on pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones, a class of compounds containing the thienopyrimidine core, revealed interesting analgesic activity. A series of Schiff bases of 3-amino-2,7,9-trimethylpyrido-[3',2',:4,5]thieno[3,2-d]pyrimidin-4(3H)-one were synthesized and showed notable analgesic effects in vivo, without causing gastric side effects at high doses. nih.gov While these initial findings were based on animal models, they prompted further investigation into the specific molecular mechanisms underlying these effects.
Subsequent in vitro research has provided more detailed insights, particularly concerning the inhibitory activity of this compound derivatives on COX isoenzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their analgesic and anti-inflammatory effects by inhibiting COX-1 and COX-2. However, the non-selective inhibition of the constitutively expressed COX-1 is associated with gastrointestinal and renal side effects. rsc.org This has driven the search for selective COX-2 inhibitors, as COX-2 is inducibly expressed at sites of inflammation. rsc.org
In this context, a series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their in vitro inhibitory activity against human COX-1 and COX-2 isoenzymes. rsc.org Among the tested compounds, one derivative with a para-fluorophenyl substituent at the 2-position demonstrated the most promising activity, with preferential selectivity for COX-2. rsc.org This suggests that the this compound scaffold can be a valuable template for developing selective COX-2 inhibitors.
Further studies on new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids linked to arene units also explored their potential as COX-2 inhibitors. nih.gov Certain hybrids, particularly those incorporating a sulfonamide unit, exhibited potent inhibitory efficacy against the COX-2 enzyme, with one derivative showing even greater potency than the reference drug, celecoxib. nih.gov Molecular docking studies further elucidated the potential binding interactions between these hybrid compounds and the active site of the COX-2 enzyme. nih.gov
The in vitro evaluation of new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives has also contributed to understanding the analgesic mechanisms of this class of compounds. mdpi.com Several of these derivatives were found to be potent inhibitors of COX-2 expression. mdpi.com Their ability to suppress the production of prostaglandin E2 (PGE2), a key inflammatory mediator downstream of COX-2 activity, was also demonstrated in cell-based assays. mdpi.com
The following table summarizes the in vitro COX inhibitory activities of selected this compound derivatives.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | COX-1 | 202.96 | 4.81 | rsc.org |
| COX-2 | 42.19 | rsc.org | ||
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrid 5g | COX-2 | 0.121 | Not Reported | nih.gov |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrid 7g | COX-2 | 0.112 | Not Reported | nih.gov |
| Indomethacin (Reference) | COX-1 | 0.68 | 0.04 | rsc.org |
| COX-2 | 18.3 | rsc.org | ||
| Celecoxib (Reference) | COX-2 | 0.117 | Not Reported | nih.gov |
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound Derivatives
Structure Activity Relationship Sar Studies of Thieno 3,4 D Pyrimidin 4 3h One Derivatives
Impact of Substituent Variation on Biological Activity
The biological profile of thienopyrimidine derivatives is intricately linked to the nature and position of substituents on the core scaffold. Alterations in these substituents can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
Positional Effects of Substituents on the Thienopyrimidine Core
Systematic studies on thieno[2,3-d] and thieno[3,2-d]pyrimidin-4(3H)-one derivatives have revealed that modifications at various positions of the bicyclic system lead to distinct pharmacological outcomes.
For instance, in a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones evaluated for their anticancer activity, the nature of the substituent at the 2- and 3-positions was found to be critical. The presence of a 4-hydroxylbenzyl group at the 3-position was generally favorable for activity against several cancer cell lines. rsc.org
In the case of thieno[3,2-d]pyrimidin-4(3H)-one derivatives acting as 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors, substitutions at the 6- and 7-positions of the thiophene (B33073) ring were explored. These modifications were guided by computational modeling to optimize interactions with the enzyme's active site, leading to compounds with low micromolar inhibitory activity. nih.gov
While direct and extensive SAR studies on the positional effects of substituents specifically for the thieno[3,4-d]pyrimidin-4(3H)-one isomer are limited in publicly available literature, the principles observed with its isomers suggest that substitution at positions corresponding to the pyrimidine (B1678525) and thiophene rings would similarly govern its biological activity. Further research is needed to delineate these specific positional effects.
Influence of Heterocyclic and Aliphatic Side Chains
The introduction of various heterocyclic and aliphatic side chains is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.
In the context of thieno[2,3-d]pyrimidine (B153573) derivatives, the incorporation of a piperazine (B1678402) moiety at the 2-position has been shown to impart antihistaminic activity. asianpubs.org Specifically, 2-(4-methylpiperazinyl)thieno[2,3-d]pyrimidin-4(3H)-ones demonstrated the ability to block histamine (B1213489) H1 receptors. asianpubs.org The nature of the substituent on the piperazine ring, as well as the linker to the thienopyrimidine core, influenced both the potency and the sedative side effects. asianpubs.org
For anticancer applications, thieno[2,3-d]pyrimidine derivatives bearing sulfonamide moieties at the 3-position have shown significant activity against breast cancer cell lines. alliedacademies.org The specific type of sulfonamide was found to directly impact the potency, with some derivatives exhibiting greater efficacy than the standard drug doxorubicin. alliedacademies.org
The attachment of various side chains to the thieno[3,2-d]pyrimidine (B1254671) core has also been explored. For example, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized to develop dual-stage antiplasmodial agents. The introduction of different substituents at position 4, including aryl, ether, thioether, and various amino-alkyl groups, had a significant impact on their activity against Plasmodium falciparum. nih.gov
Although specific examples for this compound are scarce, one study demonstrated that thionation of the carbonyl group at position 4 to create thieno[3,4-d]pyrimidin-4(3H)-thione resulted in a compound with potential as a photosensitizer for photodynamic therapy. rsc.orgnih.gov This highlights how modification of the core structure itself, in this case the introduction of a sulfur-containing side group (a thione), can impart novel biological properties.
Identification of Key Pharmacophore Features for Targeted Activities
A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For thienopyrimidine derivatives, distinct pharmacophores have been identified for different therapeutic areas.
For anticancer activity targeting dihydrofolate reductase (DHFR), key pharmacophoric features of thieno[2,3-d]pyrimidines have been proposed. These include the nitrogen atom at position 1 and an amino group at position 2, which are thought to form crucial interactions with key amino acid residues in the enzyme's active site. The oxygen atom at position 4 is also considered important for hydrogen bonding. nih.gov
In the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors based on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a 3-(3-methoxybenzyl) group and a 6-(1H-pyrrolo[2,3-b]pyridin-4-yl) substituent were identified as key features for potent inhibition. nih.govresearchgate.net
For thieno[3,2-d]pyrimidine-based PDK1 inhibitors, the thienopyrimidine core itself, along with specific substituents at positions 6 and 7, were found to be critical for binding to the enzyme. nih.gov
A comprehensive pharmacophore model for this compound derivatives across various biological targets is yet to be established due to the limited number of studies. However, based on its structural similarity to the other isomers, it is plausible that the pyrimidine ring will be a key hydrogen bonding region, while the thiophene ring will offer a surface for hydrophobic and van der Waals interactions, with specific substituents providing the necessary interactions for target-specific recognition.
Comparative SAR Analysis Across Thienopyrimidine Isomers (e.g., thieno[2,3-d], thieno[3,2-d], thieno[3,4-d])
The arrangement of the thiophene and pyrimidine rings in the three main isomers of thienopyrimidine—thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]—results in different electronic distributions and steric environments, which in turn can lead to variations in their biological activities.
Comparative studies between thieno[2,3-d] and thieno[3,2-d]pyrimidine derivatives have been conducted in the context of anticancer drug discovery. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, both scaffolds were explored. It was observed that the thieno[3,2-d]pyrimidine-based compounds generally exhibited higher cytotoxic activity compared to their pyrido[2,3-d]pyrimidine (B1209978) counterparts, suggesting that the thieno[3,2-d] core was more favorable for this particular target. nih.gov
A study on novel kinase inhibitors also synthesized and evaluated both thieno[2,3-d] and thieno[3,2-d]pyrimidin-4(3H)-one derivatives for their anticancer activity. The results indicated that the substitution pattern on the thiophene ring had a significant impact on the activity, with cyclohexyl-fused derivatives being generally more active than their phenyl-substituted counterparts. mdpi.comnih.gov
Direct comparative SAR analyses that include the this compound isomer are notably absent in the current literature. Such studies would be invaluable for understanding how the unique topology of the [3,4-d] fusion impacts receptor binding and biological function compared to the more studied [2,3-d] and [3,2-d] isomers. It is hypothesized that the different orientation of the thiophene sulfur atom relative to the pyrimidine ring in the [3,4-d] isomer could lead to altered hydrogen bonding patterns and steric interactions with biological targets, potentially resulting in a unique pharmacological profile.
Strategies for Activity and Selectivity Optimization through Structural Modification
The optimization of lead compounds to enhance their biological activity and selectivity is a cornerstone of medicinal chemistry. Various strategies have been successfully employed for thienopyrimidine derivatives.
One common approach is the introduction of conformational constraints. For example, in the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, conformationally restricted analogues of a lead compound were designed using the thieno[3,2-d]pyrimidin-4-one scaffold. This strategy aimed to lock the molecule in a bioactive conformation, thereby improving its inhibitory activity. nih.gov
Another strategy involves the use of bioisosteric replacement. In the same study on 17β-HSD2 inhibitors, a phenyl ring was used as a bioisostere for the thiophene ring in certain conformations, leading to quinazolin-4-one derivatives. nih.gov
Fragment-based drug discovery has also been applied to thienopyrimidines. For the discovery of PDK1 inhibitors, ligand-efficient fragments that bind to the target were first identified, and then computational modeling was used to guide the synthesis of novel 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds with improved activity. nih.gov
For the this compound scaffold, a key optimization strategy demonstrated in the literature is the thionation of the C4-carbonyl group. This modification led to a significant redshift in the absorption spectrum and an increased triplet state population, making the resulting thieno[3,4-d]pyrimidin-4(3H)-thione a promising photosensitizer for cancer therapy. rsc.orgnih.gov This highlights that even subtle structural changes can lead to significant enhancements in desired properties. Further exploration of such modifications, as well as the application of established medicinal chemistry strategies like substituent variation and bioisosteric replacement, will be crucial for unlocking the full therapeutic potential of the this compound scaffold.
Future Directions and Research Perspectives on Thieno 3,4 D Pyrimidin 4 3h One
Development of Novel Synthetic Routes with Enhanced Sustainability
While various synthetic methods exist for thienopyrimidine derivatives, a key future direction is the development of more sustainable and efficient synthetic routes. Current research often focuses on multi-step sequences which may involve tedious purification processes. nih.govrsc.org Future research will likely prioritize the establishment of one-pot reactions, which streamline synthesis by combining multiple steps into a single operation, thereby reducing solvent waste, energy consumption, and purification needs. nih.gov
Inspired by methodologies developed for isomeric structures, such as the one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] rsc.orgnih.govoxazine-2,4(1H)-diones, similar strategies could be adapted for the thieno[3,4-d]pyrimidin-4(3H)-one core. nih.gov The "Gewald Aminothiophene Synthesis" is another foundational one-pot reaction used to create the initial thiophene (B33073) ring, which can then be further cyclized. nih.gov The application of green chemistry principles, such as using environmentally benign solvents and catalysts, and designing reactions with high atom economy, will be crucial. These advancements would not only make the synthesis of this compound derivatives more cost-effective and scalable but also environmentally responsible.
Advanced Computational Design for Rational Drug Discovery Lead Generation
The integration of advanced computational tools is set to revolutionize the discovery of lead compounds based on the this compound scaffold. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are already proving invaluable for the isomeric thieno[2,3-d]pyrimidine (B153573) systems. rsc.orgtandfonline.comrsc.org These methods allow researchers to predict how derivatives will bind to specific biological targets, guiding the synthesis of more potent and selective compounds. nih.govtandfonline.com
A notable example of computational application for the thieno[3,4-d]pyrimidine (B1628787) core involves the use of high-level CASPT2 calculations to delineate the electronic relaxation mechanisms of thieno[3,4-d]pyrimidin-4(1H)-one and its thionated derivative. rsc.org This demonstrates the power of computational chemistry to understand the fundamental photophysical properties that underpin novel therapeutic applications. rsc.org Future efforts will likely involve:
Virtual Screening: Using large compound libraries to computationally screen for derivatives with high predicted affinity for specific disease targets.
ADMET Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, helping to identify candidates with better drug-like properties early in the discovery process. rsc.orgnih.gov
MD Simulations: Running simulations to confirm the stability and binding mode of promising compounds within their target proteins over time. tandfonline.comrsc.org
These computational approaches will accelerate the identification of high-quality lead candidates for a variety of diseases, reducing the time and cost associated with traditional trial-and-error laboratory screening.
Exploration of New Biological Targets and Mechanisms of Action
While the broader thienopyrimidine class is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full therapeutic potential of the this compound scaffold remains an active area of exploration. nih.gov Derivatives of the isomeric thieno[2,3-d]pyrimidine have been successfully developed as inhibitors of various protein kinases, such as ROCKs, EGFR, VEGFR-2, and PI3K, which are crucial targets in oncology. nih.govnih.govtandfonline.comrsc.org
A significant future direction for the this compound core is the investigation of entirely new mechanisms of action. Groundbreaking research has shown that by thionating the core structure to create thieno[3,4-d]pyrimidin-4(3H)-thione , the resulting molecule acts as a highly effective, heavy-atom-free photosensitizer for photodynamic therapy (PDT). rsc.org This derivative efficiently generates singlet oxygen, a reactive species that kills cancer cells, and importantly, it works well in both normal (normoxic) and low-oxygen (hypoxic) conditions found in solid tumors. rsc.org This opens a new frontier for developing thieno[3,4-d]pyrimidine-based agents for cancer treatment that operate via light-activated mechanisms, a departure from traditional kinase inhibition. rsc.org Future research will likely focus on identifying other novel targets and pathways, potentially in areas like neurodegenerative diseases or viral infections, further broadening the therapeutic utility of this versatile scaffold. nih.gov
Integration of this compound Scaffold into Hybrid Molecules
The creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked, is a powerful strategy in modern drug design to achieve enhanced potency, overcome drug resistance, or create dual-acting agents. The this compound scaffold is an ideal candidate for integration into such hybrids.
Drawing inspiration from successful strategies with related heterocycles, future research could focus on combining the this compound core with other bioactive moieties. For example, hybrids incorporating 1,2,4-triazole (B32235) or glycoside units have shown significant anticancer activity in other thienopyrimidine series. nih.gov Similarly, creating hybrids with structures like naphthoquinone or spirooxindole could yield novel compounds with unique anticancer properties. mdpi.com
The rationale for designing such hybrids would be to:
Target Multiple Pathways: Combine the this compound core, potentially acting as a kinase inhibitor or a photosensitizer, with another molecule that targets a different cancer-related pathway.
Enhance Bioavailability: Attach moieties that improve the solubility or cell permeability of the parent compound.
Improve Target Specificity: Design hybrids that recognize and bind to a specific disease-related protein complex with higher affinity and selectivity.
This molecular hybridization approach represents a promising avenue for generating next-generation therapeutics with superior efficacy and novel mechanisms of action, leveraging the unique structural and electronic properties of the this compound scaffold.
Q & A
Q. Table 1: Key Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | 2-Amino-3-cyanothiophene | NaOH, reflux | 60–75 | |
| Hewald Reaction Modification | Ketones + ethyl 2-cyanoacetate | Formamide, 100°C | 70–85 |
Basic: How do spectroscopic techniques (NMR, IR, MS) characterize this compound derivatives?
Methodological Answer:
- NMR : Use -NMR to identify aromatic protons (δ 7.0–8.5 ppm) and substituents like methoxy (δ 3.8–4.0 ppm). -NMR confirms the carbonyl group (C4, δ 160–165 ppm) .
- IR : The C=O stretch appears at 1680–1720 cm; thione derivatives (C=S) show peaks at 1200–1250 cm .
- MS : Molecular ion peaks ([M+H]) align with calculated molecular weights. Fragmentation patterns reveal substituent loss (e.g., bromobenzyl groups at m/z 154) .
Q. Table 2: Spectroscopic Signatures
| Functional Group | NMR Shift (ppm) | IR Stretch (cm) | MS Fragment (m/z) |
|---|---|---|---|
| C=O (pyrimidinone) | 160–165 (C) | 1680–1720 | [M+H] |
| C=S (thione derivative) | – | 1200–1250 | [M-SH] |
| 4-Methoxyphenyl | 3.8–4.0 (H) | – | 121 (OCH) |
Advanced: How can substituent effects on the this compound core be systematically studied to optimize enzyme inhibition?
Methodological Answer:
- Step 1 : Introduce substituents at positions 2, 3, and 5 via nucleophilic substitution or cross-coupling reactions. For example, 4-bromobenzyl groups enhance SIRT2 inhibition (Ki = 0.62 μM) , while 4-methoxyphenyl improves antimicrobial activity .
- Step 2 : Test inhibitory activity using enzyme assays (e.g., 17β-HSD1 inhibition: IC < 1 μM for optimized derivatives) .
- Step 3 : Use X-ray crystallography or docking studies to analyze binding modes. Bulky substituents (e.g., trifluoromethylbenzyl) increase hydrophobic interactions with target enzymes .
Key Finding : Electron-withdrawing groups (e.g., -Br) at position 3 improve selectivity for kinases, while electron-donating groups (e.g., -OCH) enhance antimicrobial effects .
Advanced: How to resolve contradictions in reported biological activities of structurally similar derivatives?
Methodological Answer:
Contradictions often arise from assay variability or substituent stereochemistry. For example:
- Case 1 : A 4-methoxyphenyl derivative showed potent antibacterial activity in one study but weak effects in another .
- Resolution : Verify bacterial strains (Gram-positive vs. Gram-negative) and assay protocols (MIC vs. zone-of-inhibition).
- Case 2 : Thione derivatives (C=S) exhibit phototoxic ROS generation in some models but not others.
- Resolution : Control light exposure parameters (wavelength, duration) and validate ROS detection methods (e.g., singlet oxygen probes vs. ESR) .
Recommendation : Replicate studies under standardized conditions and use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm activity.
Advanced: What computational strategies predict the pharmacodynamic profile of this compound derivatives?
Methodological Answer:
- Docking : Use AutoDock Vina to model interactions with targets like SIRT2 (PDB: 3ZGO) or MCHR1 (PDB: 4N6H). Focus on hydrogen bonding with catalytic residues (e.g., His187 in SIRT2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. High RMSD (<2 Å) indicates weak binding .
- QSAR : Develop models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with IC .
Example : Derivatives with a 2-benzylthio group showed stronger MCHR1 antagonism (ΔG = -9.8 kcal/mol) due to hydrophobic pocket occupancy .
Basic: Why is the this compound scaffold significant in medicinal chemistry?
Methodological Answer:
The fused thiophene-pyrimidine core provides:
- Rigidity : Enhances binding to enzyme active sites (e.g., SIRT2, 17β-HSD1) .
- Tunability : Positions 2, 3, and 5 accommodate diverse substituents (e.g., bromobenzyl for kinase inhibition, oxadiazole for antimicrobial effects) .
- Metabolic Stability : The aromatic system resists cytochrome P450 oxidation, improving pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
